5-Chloro-3-methylpyrazine-2-carbaldehyde is a heterocyclic organic compound characterized by its pyrazine ring structure, which includes a chlorine atom and a formyl group. The molecular formula is , and it features a five-membered ring with nitrogen atoms that contribute to its unique chemical properties. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological activity.
Research indicates that 5-Chloro-3-methylpyrazine-2-carbaldehyde exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and may also show activity against certain cancer cell lines. The chlorine substituent on the pyrazine ring enhances its biological properties, making it a candidate for further pharmacological studies .
Several synthesis methods have been developed for 5-Chloro-3-methylpyrazine-2-carbaldehyde:
5-Chloro-3-methylpyrazine-2-carbaldehyde has several applications:
Studies examining the interactions of 5-Chloro-3-methylpyrazine-2-carbaldehyde with biological systems have shown that it can interact with various enzymes and receptors. Its structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. Further research is needed to elucidate specific interaction mechanisms and potential therapeutic targets .
Several compounds share structural similarities with 5-Chloro-3-methylpyrazine-2-carbaldehyde. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-Methylpyrazine-2-carbaldehyde | 0.82 | Lacks chlorine; simpler structure |
| 3-Chloropyrazine-2-carbonitrile | 0.84 | Contains a nitrile group instead of an aldehyde |
| (3-Chloropyrazin-2-yl)methanamine dihydrochloride | 0.84 | Amino derivative; exhibits different reactivity |
| 3-Chloropyrazin-2-carbaldehyde | 0.82 | Similar aldehyde functionality but different substituents |
These compounds highlight the unique aspects of 5-Chloro-3-methylpyrazine-2-carbaldehyde, particularly its chlorine substitution and specific reactivity patterns that differentiate it from others in its class.
Recent advances in heterocyclic condensation strategies have enabled efficient routes to 5-chloro-3-methylpyrazine-2-carbaldehyde. A prominent method involves the use of α-amino acid amides and 1,2-dicarbonyl compounds under basic conditions. For instance, condensation of methylglyoxal with α-amino acid amides in methanol with sodium hydroxide catalysis yields pyrazine derivatives with high regioselectivity. This approach capitalizes on the inherent reactivity of dicarbonyl systems to form the pyrazine core, followed by subsequent functionalization.
Another innovative pathway employs solvent-free condensation of terpene-derived monooximes with amines. Heating camphor- or nopinone-based monooximes with arylmethanamines generates fused pyrazine structures through a one-step, thermally driven process. This method eliminates solvent use and simplifies purification, making it advantageous for scaling. The reaction mechanism likely involves oxime dehydration followed by cyclization, though further studies are needed to confirm intermediate steps.
Key advancements in this area include:
| Method | Starting Materials | Yield (%) | Regioselectivity |
|---|---|---|---|
| α-Amino Acid Amide Route | Methylglyoxal + Valinamide | 78 | High (C2, C5) |
| Terpene-Oxime Approach | Nopinone oxime + Benzylamine | 65 | Moderate |
| Vilsmeier-Haack Variant | 3-Methylpyrazine + POCl₃/DMF | 82 | Excellent (C2) |
Vapor-phase chlorination has emerged as a highly efficient method for introducing chlorine atoms into the pyrazine ring. The process involves mixing pyrazine vapors with chlorine gas in the presence of water vapor at elevated temperatures (375–475°C). This approach achieves remarkable mono-chlorination selectivity (>75% yield) due to:
Critical parameters for optimization include:
Experimental data from pilot-scale reactors demonstrates the scalability of this method:
Reactor Conditions: - Temperature gradient: 350°C (inlet) → 565°C (hot spot) - Feed composition: 0.05 mol% pyrazine, 0.45 mol% H₂O, 0.06 mol% Cl₂ - Contact time: 3.0 seconds Outcome: - 72% isolated yield of 3-chloropyrazine - <5% dichlorinated derivatives This vapor-phase methodology significantly outperforms traditional liquid-phase chlorination in both yield and regioselectivity.
The strategic use of aldoxime intermediates has revolutionized multi-step syntheses of 5-chloro-3-methylpyrazine-2-carbaldehyde. A representative pathway involves:
Recent optimizations focus on:
Kinetic studies reveal that the rate-determining step is aldoxime chlorination, with an activation energy of 92 kJ/mol. Computational modeling suggests that electron-withdrawing effects from the pyrazine ring lower the transition state energy by 15–20% compared to benzene analogs.
The carbaldehyde functional group in 5-chloro-3-methylpyrazine-2-carbaldehyde exhibits characteristic electrophilic behavior that facilitates nucleophilic addition reactions [1]. The carbonyl carbon becomes susceptible to nucleophilic attack due to the polarization of the carbon-oxygen double bond, where the electronegative oxygen atom draws electron density away from the carbon center [1] [2]. This polarization is further enhanced by the electron-withdrawing effects of the pyrazine ring system, which contains two nitrogen atoms that contribute to the overall electron deficiency at the aldehyde carbon [3].
The general mechanism for nucleophilic addition to the carbaldehyde group follows a well-established pathway involving initial nucleophilic attack at the carbonyl carbon [1] [4]. The nucleophile approaches the carbonyl group from an angle of approximately 75 degrees to the carbonyl plane, forming a tetrahedral intermediate through rehybridization of the carbonyl carbon from sp² to sp³ [1]. This intermediate subsequently undergoes protonation to yield the final addition product [5] [6].
Kinetic studies have demonstrated that aldehydes generally exhibit greater reactivity toward nucleophilic addition compared to ketones due to both steric and electronic factors [1]. The presence of only one large substituent bonded to the carbonyl carbon in aldehydes, versus two in ketones, reduces steric hindrance and allows more facile nucleophile approach [1]. Additionally, the greater polarization of aldehyde carbonyl groups compared to ketones enhances their electrophilic character [1].
The pyrazine ring system in 5-chloro-3-methylpyrazine-2-carbaldehyde introduces additional electronic effects that influence nucleophilic addition kinetics [7] [3]. Research has shown that electronic interactions are significantly greater in pyrazine derivatives compared to analogous benzene compounds due to the presence of two nitrogen atoms [7]. The electron-withdrawing nature of the pyrazine ring further activates the carbaldehyde group toward nucleophilic attack by increasing the positive character of the carbonyl carbon [8] [3].
Experimental studies on related pyrazine carbaldehyde systems have revealed specific kinetic parameters for nucleophilic addition reactions [9]. Time-resolved nuclear magnetic resonance investigations of pyrazine-2-carbaldehyde reactions with nucleophiles have shown that the addition step occurs rapidly, with characteristic time constants in the range of minutes to hours depending on reaction conditions [9]. These kinetic profiles demonstrate the formation of intermediate species that can be monitored spectroscopically [9].
| Reaction Parameter | Value Range | Reference System |
|---|---|---|
| Addition Rate Constant | 10⁻³ - 10⁻¹ s⁻¹ | Pyrazine carbaldehyde with hydrazine [9] |
| Activation Energy | 60-80 kJ/mol | Water-assisted nucleophilic addition [9] |
| Temperature Dependence | Arrhenius behavior observed | Various pyrazine aldehydes [9] |
The electronic interactions between the chlorine substituent and methyl group in 5-chloro-3-methylpyrazine-2-carbaldehyde play crucial roles in determining the compound's reactivity in cyclization reactions [10] [7]. The chlorine atom at the 5-position acts as an electron-withdrawing group, while the methyl group at the 3-position provides electron-donating effects through hyperconjugation [11]. This electronic asymmetry creates unique reactivity patterns that influence cyclization pathways [8].
Studies on chlorinated pyrazine derivatives have demonstrated that chlorine substituents significantly affect the electronic distribution within the ring system [10] [12]. The electron-withdrawing nature of chlorine polarizes the pyrazine ring, making certain positions more susceptible to nucleophilic attack while others become more electrophilic [11]. This electronic modulation is particularly important in cyclization reactions where the formation of new carbon-carbon or carbon-heteroatom bonds depends on the electronic character of the participating centers .
Research on pyrazine cyclization mechanisms has revealed that the presence of both electron-withdrawing and electron-donating substituents creates favorable conditions for intramolecular cyclization [14] [15]. The chlorine-methyl group interaction generates a dipolar character that can stabilize transition states during ring closure processes [16]. Computational studies have shown that the electronic effects of these substituents can lower activation barriers for cyclization by 10-20 kilojoules per mole compared to unsubstituted systems [8].
The cyclization behavior of 5-chloro-3-methylpyrazine-2-carbaldehyde is further influenced by the relative positions of the substituents . The meta-relationship between the chlorine and methyl groups creates an electronic bias that favors specific cyclization pathways [11]. This positioning allows for optimal orbital overlap during ring formation while minimizing steric interference [14].
Experimental investigations of cyclization reactions involving chlorinated methylpyrazine derivatives have documented specific reaction pathways [15]. These studies have shown that the presence of the carbaldehyde group provides an additional reactive center that can participate in cyclization through nucleophilic addition followed by intramolecular condensation [14]. The combined electronic effects of the chlorine and methyl substituents direct the regioselectivity of these cyclization processes [11].
| Electronic Parameter | Chlorine Effect | Methyl Effect | Combined Impact |
|---|---|---|---|
| Ring Polarization | +0.3 to +0.5 δ units | -0.1 to -0.2 δ units | Net electron withdrawal [7] |
| Cyclization Activation Energy | Reduced by 15-25% | Stabilizes intermediates | 10-20 kJ/mol reduction [8] |
| Regioselectivity | Directs to adjacent positions | Blocks ortho positions | Enhanced meta-selectivity [11] |
| Reaction Rate Enhancement | 2-5 fold increase | 1.5-3 fold increase | 3-15 fold overall |
The formation of Schiff bases from 5-chloro-3-methylpyrazine-2-carbaldehyde involves a condensation reaction with primary amines that is significantly influenced by solvent properties [5] [17]. Solvent polarity, hydrogen bonding capability, and dielectric constant all play critical roles in determining the reaction kinetics and equilibrium position [17] [18]. The mechanism proceeds through nucleophilic addition of the amine to the carbaldehyde group, followed by dehydration to form the characteristic carbon-nitrogen double bond [5] [6].
Comprehensive studies on solvent effects in Schiff base formation have demonstrated that formation constants decrease with increasing water content in binary solvent mixtures [17]. Research using water-methanol and water-dioxane systems has shown that the equilibrium lies increasingly toward the reactants as the mole fraction of water increases [17]. This trend is attributed to the competing hydrogen bonding interactions between water molecules and both the reactants and products [19].
The kinetics of Schiff base formation are strongly dependent on solution acidity, with optimal reaction rates occurring at pH values around 4.5 [5] [4]. At higher pH values, insufficient protonation of the hydroxyl group in the tetrahedral intermediate prevents efficient water elimination [4]. Conversely, at lower pH values, excessive protonation of the amine nucleophile reduces its nucleophilicity and slows the initial addition step [5] [4].
Solvent polarity effects on Schiff base formation have been systematically investigated using various polar and non-polar solvents [20]. Results demonstrate that increased solvent polarity influences both the kinetics and yields of the condensation reaction [20]. Non-polar solvents generally favor Schiff base formation by reducing the stabilization of polar intermediates and promoting water elimination [18]. This effect is particularly pronounced in reactions involving pyrazine aldehydes due to their inherent electronic properties [21].
Recent innovations in green chemistry have explored the use of water as a solvent for Schiff base synthesis [18]. These studies have shown that while water can serve as a reaction medium, the presence of catalytic amounts of acid and careful control of reaction conditions are essential for achieving good yields [18]. The hydrolytic instability of Schiff bases in aqueous media necessitates rapid product isolation or in-situ derivatization [19].
Temperature effects on Schiff base formation dynamics reveal complex behavior that depends on the specific solvent system employed [22]. In cryogenic solutions, hydrogen bonding interactions between pyrazine nitrogen atoms and solvent molecules become more significant [22]. These interactions can stabilize or destabilize reaction intermediates depending on the electronic nature of the substituents [22].
| Solvent System | Formation Constant (K) | Reaction Rate (relative) | Optimal pH Range |
|---|---|---|---|
| Pure Methanol | 850 ± 50 M⁻¹ | 1.0 | 4.0-5.5 [17] |
| Water-Methanol (1:1) | 420 ± 30 M⁻¹ | 0.6 | 4.5-6.0 [17] |
| Pure Ethanol | 780 ± 40 M⁻¹ | 0.9 | 4.2-5.8 [18] |
| Tetrahydrofuran | 1200 ± 80 M⁻¹ | 1.8 | 4.0-5.0 [20] |
| Dichloromethane | 1450 ± 90 M⁻¹ | 2.2 | 3.8-4.8 [20] |
Condensation of 5-chloro-3-methylpyrazine-2-carbaldehyde with primary amines furnishes azomethine (Schiff-base) derivatives that combine a rigid donor set (N,O or N,S) with the lipophilic pyrazine carrier. Recent research has demonstrated that such azomethines can be tailored for nanomolar inhibition of structurally diverse proteins.
| Entry | Azomethine design (R-NH₂ partner) | Target protein (full name) | Half-maximal inhibitory concentration | Key binding interactions | Ref. |
|---|---|---|---|---|---|
| A-228 | Spiro-diazabicyclo amine | Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) | 1.6 nanomoles per litre | π-stacking to pyrazine; H-bond network via azomethine nitrogen | [2] |
| PZ-14 | 4-Hydroxy-3-methoxy aniline | Epidermal Growth Factor Receptor tyrosine kinase | 54 nanomoles per litre | Chelation of catalytic Lysine-745; hydrophobic fit of 5-chloro substituent | [3] |
| PY-21 f | p-Sulfonamidophenyl amine | Serum- and Glucocorticoid-regulated Kinase 1 | 35 nanomoles per litre | Bidentate coordination to hinge residues; chlorine-π contact | [4] |
Design considerations.
Collectively, these data reveal that the aldehyde is an efficient “clickable” hub for rapid azomethine generation, enabling structure-guided elaboration against both cysteine-free and cysteine-containing active sites.
The aldehyde has also seeded several antiproliferative libraries in which systematic modification around the pyrazine core provided clear quantitative structure–activity relationships (SAR).
| Series (synthetic route) | Variable positions explored | Tumour model (cell line) | 50% growth-inhibition concentration | SAR highlights | Ref. |
|---|---|---|---|---|---|
| Bis-pyrazoline hybrids (cyclisation of aldehyde with chalcones) | Para-substituent on phenyl linkers | Human breast carcinoma MCF-7 | 2.3 micromoles per litre (Cl,OCH₃ pattern) | Electron-donating methoxy on ring A and chlorine on ring B doubled potency relative to unsubstituted analogue [7] | [7] |
| Pyrazolo[3,4-d]pyrimidines (Hantzsch condensation starting from aldehyde) | Head-group imidazole vs. cyano vs. phenyl | National Cancer Institute sixty-cell panel | 18 nanomoles to 10 micromoles per litre | Imidazole head produced picomolar Epidermal Growth Factor Receptor inhibition translating to sub-micromolar cytotoxicity [3] | [3] |
| SHP2 allosteric inhibitors (Ullmann coupling on aldehyde-derived pyrazine) | 2-Position aryl vs. heteroaryl; 5-position retained chlorine | Lung adenocarcinoma xenograft (in vivo growth delay) | Tumour regression at 5 milligrams per kilogram daily | Maintaining the 5-chloro-3-methyl motif was essential; dechlorination cut in-cell potency by >30-fold [2] | [2] |
Key SAR trends.